molecular formula C14H14O6 B12426630 1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone

1,7-Dioxa-2H-cyclopent[cd]indene-2-acetic acid, 5-carboxy-alpha-ethyl-2a,4a,7a,7b-tetrahydro-2a-hydroxy-, gamma-lactone

Cat. No.: B12426630
M. Wt: 278.26 g/mol
InChI Key: GRJLGDWPUYQSHL-CIQBOOQSSA-N
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Description

(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6510(1),(1)?0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid typically involves multiple steps, including cyclization reactions, oxidation, and esterification. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, could introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as its ability to interact with specific molecular targets or pathways involved in disease.

Industry

In industrial applications, the compound might be used in the development of new materials, pharmaceuticals, or chemical processes.

Mechanism of Action

The mechanism of action of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid analogs: Compounds with similar tetracyclic structures but different functional groups.

    Other tetracyclic compounds: Molecules with similar ring systems but different substituents or functional groups.

Uniqueness

The uniqueness of (1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.0(1),(1)?.0?,(1)?]tetradeca-2,5-diene-5-carboxylic acid lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

(1S)-11-ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid

InChI

InChI=1S/C14H14O6/c1-2-6-10-14(20-12(6)17)4-3-7-8(11(15)16)5-18-13(19-10)9(7)14/h3-7,9-10,13H,2H2,1H3,(H,15,16)/t6?,7?,9?,10?,13?,14-/m0/s1

InChI Key

GRJLGDWPUYQSHL-CIQBOOQSSA-N

Isomeric SMILES

CCC1C2[C@@]3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O

Canonical SMILES

CCC1C2C3(C=CC4C3C(O2)OC=C4C(=O)O)OC1=O

Origin of Product

United States

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